molecular formula C16H16ClN B14129610 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline

3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline

Cat. No.: B14129610
M. Wt: 257.76 g/mol
InChI Key: BMKYGFAZOBZNNF-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C16H16ClN and a molecular weight of 257.76 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a vinylbenzyl group attached to an aniline core. It is typically used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the reaction of 3-chloroaniline with N-methyl-N-(2-vinylbenzyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may yield amines .

Scientific Research Applications

3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a in the synthesis of more complex molecules.

    Biology: Studied for its potential and interactions with biological molecules.

    Medicine: Investigated for its potential use in and .

    Industry: Used in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets and pathways . The compound may act by binding to receptors or enzymes , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Chloroaniline
  • N-methyl-N-(2-vinylbenzyl)amine
  • N-methyl-N-(2-chlorobenzyl)aniline

Comparison: 3-Chloro-N-methyl-N-(2-vinylbenzyl)aniline is unique due to the presence of both a chloro group and a vinylbenzyl group attached to the aniline core. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from similar compounds .

Properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

3-chloro-N-[(2-ethenylphenyl)methyl]-N-methylaniline

InChI

InChI=1S/C16H16ClN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3

InChI Key

BMKYGFAZOBZNNF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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